Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene-12-carboxylate derives from the hierarchical rules for polycyclic systems. The parent structure is a tricyclo[7.4.0.0²,⁷]trideca-1,8-diene framework, where:
- Tricyclo[7.4.0.0²,⁷] : Indicates three fused rings with bridgehead positions at carbons 2 and 7. The bracketed numbers (7,4,0) specify the number of carbon atoms in each bridge (7-membered, 4-membered, and 0-membered, respectively).
- Tetraazatricyclo : Denotes four nitrogen atoms replacing carbon atoms in the tricyclic system. Locants 4,7,8,12 assign nitrogen positions based on the lowest possible numbering sequence.
- Ethyl carboxylate : The ester group at position 12 comprises an ethyl group (-OCH₂CH₃) and a carbonyl oxygen (=O).
This nomenclature adheres to IUPAC guidelines for heterocyclic compounds, prioritizing bridgehead numbering and functional group suffixes. Comparative analysis with analogous structures, such as ethyl pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylate (CID 17499423), reveals shared conventions for nitrogen placement and bridge designation.
Structural Classification Within Tetraazatricyclo Compounds
The compound belongs to the tetraazatricyclo subclass, distinguished by:
Key structural differentiators include:
- Bridgehead geometry : The 7.4.0.0²,⁷ fusion creates a strained 7-membered ring, influencing reactivity.
- Conjugation : The 1,8-diene system enables π-electron delocalization across nitrogen atoms, enhancing stability.
- Steric effects : The ethyl ester at position 12 introduces steric bulk, affecting intermolecular interactions in crystal packing.
Historical Context of Polycyclic Nitrogen Heterocycles
The synthesis of tetraazatricyclo compounds emerged from mid-20th-century efforts to mimic alkaloid frameworks. Key milestones include:
- 1950s–1970s : Development of cycloaddition and ring-closing metathesis strategies for nitrogen heterocycles, enabling access to tricyclic cores.
- 1980s–2000s : Advances in catalytic asymmetric synthesis, exemplified by the use of TEA and THF in reflux conditions to construct ethyl 5-(4-methylphenyl)-2,4,5,7-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6,9,11-pentaene-3-carboxylate.
- 2010s–present : Application of computational modeling to predict regioselectivity in multi-nitrogen systems, as seen in the rational design of ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene-12-carboxylate.
The compound’s synthesis reflects iterative improvements in protecting group strategies and solvent systems, particularly the use of THF with CaCl₂ traps to minimize hydrolysis during reflux. These historical developments underscore its role as a benchmark for modern heterocyclic synthesis methodologies.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
ethyl 4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene-12-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-2-18-12(17)15-5-3-10-9(8-15)11-7-13-4-6-16(11)14-10/h13H,2-8H2,1H3 |
InChI Key |
LCRKQUSDEZZREC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN3CCNCC3=C2C1 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation of Diamines with Dicarbonyl Precursors
Step 1: Formation of the Intermediate
- React a suitable diamine with a dicarbonyl compound such as ethyl oxalyl chloride or a similar activated di-carbonyl derivative.
- Conditions: Typically refluxed in an inert solvent like ethanol or acetonitrile with a base (e.g., triethylamine) to facilitate nucleophilic attack and condensation.
Step 2: Intramolecular Cyclization
- Induce ring closure through heating or catalytic conditions, often using acid catalysts like polyphosphoric acid or Lewis acids to promote heterocycle formation.
Step 3: Nitrogen Incorporation
- Introduce additional nitrogen atoms via nucleophilic substitution with ammonia or amines, targeting specific positions on the heterocycle.
Step 4: Esterification
- Esterify the carboxylic acid intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.
Research Evidence:
Patent WO2011006143A2 describes a similar approach involving heterocyclic core formation via cyclocondensation, emphasizing the importance of controlled reaction conditions to achieve regioselectivity.
Method B: Multi-Component Assembly via Condensation of Triazine Derivatives
Step 1: Synthesis of Triazine Precursors
- Prepare triazine derivatives with functional groups amenable to further cyclization, such as amino or nitrile groups.
Step 2: Sequential Condensation
- Condense these derivatives with suitable diamines or amino alcohols, facilitating the formation of the fused heterocyclic system.
Step 3: Ring Closure and Functionalization
- Employ cyclization agents or thermal treatment to close the remaining rings, forming the tricyclic structure.
Step 4: Ester Formation
- Final esterification step with ethanol or ethyl halides under basic conditions.
Research Validation:
Patent WO2020176654A1 discusses similar multi-component synthetic routes emphasizing the importance of reaction sequence and conditions for high yield and purity.
Method C: Alternative Synthetic Route via Precursor Functionalization
Step 1: Synthesis of a Suitable Precursor
- Synthesize a precursor bearing the necessary heterocyclic fragments with reactive sites for cyclization, such as a diaminopyridine derivative.
Step 2: Cyclization and Ring Fusion
- Subject the precursor to cyclization conditions using agents like polyphosphoric acid or microwave irradiation to promote ring fusion.
Reaction Conditions and Optimization
| Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Cyclocondensation | Reflux, inert solvent | Diamines, di-carbonyl compounds | Control temperature for regioselectivity |
| Cyclization | Heating, acid catalysts | Polyphosphoric acid, Lewis acids | Promote ring closure |
| Amination | Nucleophilic substitution | Ammonia or amines | Achieve nitrogen incorporation |
| Esterification | Reflux with ethanol | Ethyl halides or acid catalysis | Form ethyl ester |
Challenges and Considerations
- Regioselectivity: Achieving precise control over heterocycle formation is critical, often requiring optimized temperature and catalyst selection.
- Purity: Multi-step reactions necessitate rigorous purification to prevent impurities that could affect biological activity.
- Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent ratios significantly influence overall yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-Chloro-4,7,8,12-Tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8-tetraene-12-carboxylate (CAS 1918410-25-9)
This analog introduces a chlorine atom at position 3 and additional double bonds (tetraene system). Key differences are summarized in the table below:
| Property | Target Compound | 3-Chloro Analog |
|---|---|---|
| Structure | Diene system (1,8-diene) | Tetraene system (1,3,5,8-tetraene) with 3-chloro substituent |
| Molecular Formula | Not explicitly provided (presumed C₁₁H₁₃N₄O₂) | C₁₂H₁₃ClN₄O₂ |
| Molecular Weight | ~251.25 g/mol (estimated) | 280.71 g/mol |
| SMILES | (Not available) | CCOC(=O)N1CCc2c(C1)c1c(Cl)nccn1n2 |
| Potential Reactivity | Likely less electrophilic due to absence of electron-withdrawing substituents | Enhanced electrophilicity at position 3 due to chlorine; possible SNAr reactivity |
| Applications | Hypothesized kinase inhibition (based on scaffold similarity) | Used in medicinal chemistry libraries for targeted covalent inhibition studies |
Key Findings :
- The chlorine substituent adds steric bulk and electronic effects, which may improve metabolic stability but reduce solubility relative to the non-halogenated derivative .
Limitations of Available Data
Most available data derive from commercial catalogs (e.g., the 3-chloro analog’s molecular properties and pricing) rather than peer-reviewed studies . Further experimental validation is required to confirm theoretical differences in reactivity and bioactivity.
Biological Activity
Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate (CAS No. 1803572-15-7) is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity based on recent research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 250.30 g/mol
- CAS Number : 1803572-15-7
- MDL Number : MFCD26936019
The compound features a tricyclic structure that includes multiple nitrogen atoms, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli : Effective at an MIC of 64 µg/mL.
-
Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells in vitro:
- Breast Cancer Cell Lines (MCF-7) : Cell viability assays show a reduction in viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Lung Cancer Cell Lines (A549) : Similar effects noted with IC50 values around 20 µM.
-
Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models:
- Reduction in TNF-alpha levels by about 30% at higher concentrations (50 µM).
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, hypotheses include:
- Interaction with DNA or RNA synthesis pathways due to its nitrogen-rich structure.
- Modulation of signaling pathways involved in inflammation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition |
| Escherichia coli | 64 µg/mL | Inhibition | |
| Anticancer | MCF-7 | 25 µM | 50% viability reduction |
| A549 | 20 µM | IC50 value | |
| Anti-inflammatory | Human macrophages | 50 µM | 30% TNF-alpha reduction |
Q & A
Basic Questions
Q. What are the optimal synthetic strategies for achieving high-purity Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols with precise temperature control and solvent selection. For example, refluxing in absolute ethanol with catalytic glacial acetic acid can facilitate cyclization reactions, as seen in analogous tricyclic nitrogen-rich systems . Purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity. Reaction monitoring (TLC/HPLC) ensures intermediate quality .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s tricyclic structure?
- Methodological Answer :
- X-ray crystallography : Resolves the spatial arrangement of nitrogen atoms and ester groups. SHELX software (e.g., SHELXL) is widely used for refining crystal structures .
- NMR spectroscopy : - and -NMR identify proton environments and substituent effects. For example, ethyl ester protons typically appear as a quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₀ClN₃O₂ for a related chlorinated analog ).
Q. How does the nitrogen-rich tricyclic framework influence the compound’s chemical reactivity?
- Methodological Answer : The tetraaza configuration increases electron density, enhancing nucleophilic reactivity at specific sites (e.g., the 8-position). Reactivity can be modulated by substituents (e.g., ethyl esters stabilize the structure via steric hindrance). Comparative studies with analogs (Table 1) suggest that nitrogen placement dictates regioselectivity in substitution reactions .
Table 1 : Structural analogs and their key properties (adapted from )
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 11-Methyl-1,8,10,12-tetraazatricyclo | C₉H₁₅N₅ | Methyl substituent enhances stability |
| 7-Methyl-1,3,8,12-tetraazatricyclo | C₂₄H₃₀N₄O₂ | Aromatic interactions dominate |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:
- Dynamic NMR : Resolves conformational exchange broadening in nitrogen-rich systems .
- Computational modeling : Density Functional Theory (DFT) predicts -NMR shifts, which can be compared to experimental data .
- Comparative analysis : Use structurally characterized analogs (Table 1) as benchmarks .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinase or protease targets using fluorogenic substrates. IC₅₀ values quantify potency .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics with receptors (e.g., ΔG, ΔH changes).
- Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets) .
Q. How can synthetic yields be improved in multi-step reactions without compromising purity?
- Methodological Answer :
- Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed cross-coupling steps may require inert atmospheres .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Green chemistry principles : Switch to ionic liquids or microwave-assisted synthesis to reduce side reactions .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
